![molecular formula C9H11Cl2FN2S B1378108 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1384428-93-6](/img/structure/B1378108.png)
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride
Overview
Description
“2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1384428-93-6 . It has a molecular weight of 269.17 . The IUPAC name for this compound is 2-(5-fluoro-1,3-benzothiazol-2-yl)ethylamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9FN2S.2ClH/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11;;/h1-2,5H,3-4,11H2;2*1H . This indicates that the compound contains a benzothiazole ring with a fluorine atom at the 5-position, and an ethylamine group attached to the 2-position of the ring .Physical And Chemical Properties Analysis
The compound has a molecular formula of C9H11Cl2FN2S . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not available in the resources I have .Scientific Research Applications
Synthesis and Structural Properties
The synthesis and structural properties of novel compounds related to 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride have been explored, showcasing the diverse synthetic routes and the conformation of the products through spectroscopic methods and computational calculations. This highlights the compound's potential as a building block in chemical synthesis, offering insights into its structural dynamics and reactivity (Issac & Tierney, 1996).
Chemical Variability and Complex Formation
Research on the chemical variability and properties of benzothiazole derivatives, including those similar to 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride, has been reviewed. These studies reveal the compound's ability to form complex structures with potential for diverse applications in chemistry and materials science, highlighting its importance in the development of new chemical entities (Boča, Jameson, & Linert, 2011).
Biological Activity and Therapeutic Potential
The benzothiazole moiety, central to 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride, is known for its significant biological and pharmacological activities. Research reviews have discussed the therapeutic potential of benzothiazole derivatives, emphasizing their role in medicinal chemistry as precursors for the development of drugs with antimicrobial, antiviral, and anticancer properties (Bhat & Belagali, 2020); (Kamal, Hussaini, & Malik, 2015).
Environmental Applications
The functionalization of sorbents with amine groups similar to those in 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride has been investigated for environmental applications, particularly for the removal of persistent organic pollutants from water. This research underscores the compound's relevance in addressing environmental challenges through the development of effective sorbents for pollutant removal (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
properties
IUPAC Name |
2-(5-fluoro-1,3-benzothiazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2S.2ClH/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11;;/h1-2,5H,3-4,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFHERHNXJWRDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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